molecular formula C29H30O4 B14959111 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B14959111
M. Wt: 442.5 g/mol
InChI Key: IXRBJCWCLGPXRI-UHFFFAOYSA-N
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Description

Chemical Identity:
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₂₉H₃₀O₄ (molecular weight: 442.555 g/mol) . Its IUPAC name reflects its substitution pattern: a hexyl chain at position 6 of the coumarin core, a 4-methoxybenzyloxy group at position 7, and a phenyl group at position 2. The compound is registered under multiple identifiers, including CAS numbers (e.g., AGN-PC-0KAQ2V) and ChemSpider ID 1499843 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Features :

  • Core structure : 2H-chromen-2-one (coumarin backbone).
  • Substituents: Position 6: Hexyl chain (C₆H₁₃), enhancing lipophilicity. Position 4: Phenyl group (C₆H₅), stabilizing the planar structure via conjugation.

Structural Analogues and Substitution Effects

The following coumarin derivatives share structural similarities but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 6-hexyl, 7-(4-methoxybenzyloxy), 4-phenyl C₂₉H₃₀O₄ 442.555 Reference for comparison
6-Ethyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one 6-ethyl (C₂H₅) C₂₅H₂₂O₄ 386.44 Shorter alkyl chain → Reduced lipophilicity
6-Chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one 6-Cl, 7-(4-methoxybenzyloxy) C₂₃H₁₉ClO₄ 394.85 Chlorine substitution → Increased electronegativity, altered reactivity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4-(4-methylphenyl), 7-isobutoxy C₂₀H₂₀O₃ 308.37 Isobutoxy group → Reduced steric hindrance vs. benzyloxy

Physicochemical Properties

  • Lipophilicity :

    • The hexyl chain in the target compound significantly increases logP (predicted ~6.2) compared to the ethyl analogue (logP ~4.5) . This enhances membrane permeability but may reduce aqueous solubility.
    • The chloro-substituted derivative exhibits higher polarity due to the electronegative Cl atom, lowering logP (~3.8) .
  • Thermal Stability :

    • Crystallographic studies of related flavones (e.g., 2-(4-methylphenyl)-7-isobutoxy-4H-chromen-4-one) reveal that bulkier substituents like benzyloxy groups increase melting points (>200°C) compared to smaller alkoxy chains .

Crystallographic and Computational Analysis

  • Structural Refinement :

    • Programs like SHELXL and Mercury CSD are critical for analyzing crystallographic data of coumarin derivatives. For example, the target compound’s hexyl chain likely induces disorder in crystal lattices, complicating refinement .
    • In contrast, the ethyl analogue (CID 1780926) forms more ordered crystals due to its shorter chain .
  • Intermolecular Interactions :

    • The 4-phenyl group facilitates π-stacking in the solid state, as observed in similar compounds .

Properties

Molecular Formula

C29H30O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-hexyl-7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H30O4/c1-3-4-5-7-12-23-17-26-25(22-10-8-6-9-11-22)18-29(30)33-28(26)19-27(23)32-20-21-13-15-24(31-2)16-14-21/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3

InChI Key

IXRBJCWCLGPXRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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